Sodium S-sulfocysteine hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 344479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2R)-2-amino-3-sulfosulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVBELGDROGDO-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1637-71-4 (Parent) | |
| Record name | Sodium S-sulfocysteine hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
223.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7381-67-1 | |
| Record name | Sodium S-sulfocysteine hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational Significance As a Sulfur Containing Amino Acid Derivative
Sulfur-containing amino acids are fundamental to life, playing indispensable roles in a myriad of biological processes. numberanalytics.comnih.gov The two primary proteinogenic sulfur-containing amino acids, methionine and cysteine, are integral to protein synthesis and structure. numberanalytics.comnih.gov Methionine often serves as the initiating amino acid in protein synthesis, while the thiol group of cysteine is crucial for forming disulfide bonds, which are vital for the correct folding and stability of many proteins. numberanalytics.comnih.gov Beyond their structural roles, these amino acids are central to various metabolic pathways. numberanalytics.comwiley.com For instance, they are precursors to essential molecules such as the major intracellular antioxidant glutathione (B108866) and the versatile methyl donor S-adenosylmethionine (SAMe). numberanalytics.comnih.gov
Sodium S-sulfocysteine hydrate (B1144303), as a derivative of cysteine, derives its foundational significance from this context. It is chemically characterized by the presence of a sulfonate group attached to the sulfur atom of cysteine. nih.govnih.gov This modification of the thiol group imparts distinct chemical properties, notably increased stability compared to cysteine, which is readily oxidized. nih.gov This stability makes it a valuable tool in various research applications where a stable source of a cysteine-like molecule is required.
Multifaceted Roles and Research Trajectories of Sodium S Sulfocysteine Hydrate
The unique characteristics of Sodium S-sulfocysteine hydrate (B1144303) have led to its investigation along several distinct research trajectories, most prominently in neurochemistry and biopharmaceutical production.
One major area of research focuses on its role as a structural analog of the excitatory neurotransmitter glutamate (B1630785). nih.govrupahealth.com Studies have shown that S-sulfocysteine can act as an agonist at N-methyl-D-aspartate (NMDA) receptors, a type of glutamate receptor. nih.govnih.gov This interaction can lead to an influx of calcium into neurons and trigger downstream signaling pathways. nih.govnih.gov Consequently, a significant research trajectory investigates the involvement of S-sulfocysteine in the neurodegenerative processes observed in certain metabolic disorders. nih.govrupahealth.com Specifically, in Molybdenum Cofactor Deficiency (MoCD), a rare and severe genetic disorder, the accumulation of sulfite (B76179) leads to the formation of S-sulfocysteine. rupahealth.commdpi.com Research suggests that the elevated levels of S-sulfocysteine contribute to the excitotoxic neurodegeneration seen in MoCD patients by over-activating NMDA receptors. nih.govnih.govjci.org
A second, distinct research trajectory for Sodium S-sulfocysteine hydrate is its application in the biopharmaceutical industry, particularly in the production of therapeutic proteins like monoclonal antibodies using mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells. nih.govtandfonline.comnih.govnih.govresearchgate.netnih.gov In this context, it serves as a highly stable and soluble source of cysteine in cell culture feed media. nih.govresearchgate.net The instability of cysteine at neutral pH presents challenges in formulating highly concentrated, neutral pH feeds required for modern high-titer fed-batch processes. nih.govresearchgate.net The use of S-sulfocysteine overcomes this limitation, simplifying the manufacturing process. researchgate.net Furthermore, research has demonstrated that supplementing cell culture media with S-sulfocysteine can lead to increased specific productivity of monoclonal antibodies, prolonged cell viability, and improved product quality by reducing heterogeneity, such as the formation of trisulfide bonds and antibody fragments. tandfonline.comnih.govnih.govresearchgate.netengconfintl.org The mechanism behind this is partly attributed to its antioxidant properties and its role in boosting the intracellular pool of glutathione (B108866). nih.govresearchgate.netnih.gov
Interactive Table 1: Research Findings on the Neurotoxic Effects of S-Sulfocysteine (SSC)
| Compound | LD50 in Cortical Neurons (μM) | Receptor Target | Observed Effect in Neurons | Reference |
|---|---|---|---|---|
| S-Sulfocysteine (SSC) | 74 ± 4 | NMDA Receptor | Induces dose-dependent toxicity and activates calpain | nih.gov |
| Glutamate | 82 ± 2 | NMDA Receptor | Induces dose-dependent toxicity | nih.gov |
| Sulfite | 100 ± 3 | - | Induces dose-dependent toxicity | nih.gov |
| Taurine (B1682933) | Not Toxic | - | No toxic effects observed | nih.gov |
Interactive Table 2: Impact of S-Sulfocysteine (SSC) on Monoclonal Antibody (mAb) Production in CHO Cells
| Culture Condition | Relative Titer Increase | Reduction in Trisulfide Bonds | Reduction in Antibody Fragments | Reference |
|---|---|---|---|---|
| SSC-containing process | Significant increase | Drastic reduction to <5% | Decrease in low molecular weight fragments | engconfintl.org |
| Control (Cysteine-containing feed) | Baseline | Ranged from 11% to 46% | Baseline | engconfintl.org |
Scope and Academic Relevance of Sodium S Sulfocysteine Hydrate Studies
Chemical Synthesis Protocols for this compound
The primary chemical method for synthesizing S-sulfocysteine involves the reaction between the amino acid cystine and a sulfite (B76179) salt. This process, known as oxidative sulfitolysis, asymmetrically cleaves the disulfide bond of cystine. google.com
Condensation Reactions and Precursor Transformations
The synthesis of S-sulfocysteine is achieved through the reaction of cystine with inorganic sulfite. mdpi.com This reaction can be conceptualized as a two-stage process where the sulfonating agent, such as sodium sulfite, cleaves the cystine disulfide bond to form cysteine and S-sulfocysteine. google.com An oxidizing agent is often used to convert the resulting cysteine back into cystine, which can then undergo further sulfitolysis, driving the reaction to completion. google.com
Historically, the synthesis and characterization of sodium cysteine-S-sulfate monohydrate have been described, laying the groundwork for subsequent studies. researchgate.net The reaction typically involves precursors such as cystine and sodium sulfite. google.com More complex derivatives have also been synthesized for mechanistic studies, such as methyl- and Boc-protected cystine, to improve solubility in organic solvents and facilitate the investigation of reaction intermediates. mdpi.com
Optimization of Reaction Conditions for this compound Yield
Achieving a high yield of S-sulfocysteine, with some studies reporting up to 96%, requires careful optimization of several reaction parameters. mdpi.com Key factors include the reactant ratio, pH, temperature, and exposure to UV light. mdpi.comnih.gov
Research using high-resolution NMR has provided detailed insights into optimizing these conditions without the need for a dedicated oxidizing agent. mdpi.comnih.gov The ratio of sulfite to cystine is critical; an excess of sulfite can drive the reaction towards the product. nih.gov The pH of the reaction medium significantly influences the reaction rate. Acidic conditions (e.g., pH 3–5) favor the initial reaction of cystine, while alkaline conditions (e.g., pH 9), particularly when combined with UV light, are crucial for converting an intermediate species, cysteine sulfenic acid, into the final S-sulfocysteine product. mdpi.com Temperature also plays a role, with studies evaluating its effect in conjunction with pH and UV exposure to maximize yield. mdpi.com
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Reactant Ratio (Sulfite:Cystine) | 10:1 | Higher excess of sulfite generally favors product formation. | mdpi.com |
| pH | Acidic (pH 3-5) | Promotes the initial, rapid reaction of cystine. | mdpi.com |
| Alkaline (pH 9) | Essential for the conversion of the sulfenic acid intermediate to the final product. | mdpi.com | |
| UV Light Exposure | Applied at alkaline pH | Significantly accelerates the conversion of the sulfenic acid intermediate. | mdpi.com |
| Temperature | Varied | Affects reaction rates, optimized in conjunction with pH and UV light. | mdpi.com |
Endogenous and Exogenous Biotic Pathways Generating S-Sulfocysteine
S-sulfocysteine is not only a product of chemical synthesis but is also formed in various biological contexts, both through non-enzymatic chemical reactions and specific enzymatic pathways in microorganisms.
Non-Enzymatic Reactions Involving Sulfite and Cystine in Biological Milieux
In certain human metabolic disorders, S-sulfocysteine is formed endogenously through a non-enzymatic reaction. Conditions such as molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency (SOD) lead to a disruption in sulfur metabolism. rupahealth.com These rare autosomal recessive disorders result in the functional loss of sulfite oxidase, a mitochondrial enzyme responsible for oxidizing toxic sulfite to sulfate (B86663) for excretion. rupahealth.commdpi.com
The deficiency of this enzyme leads to the accumulation of sulfite in tissues and plasma. rupahealth.commdpi.com This excess sulfite then reacts non-enzymatically with cystine, the oxidized dimer of cysteine, which is present in biological fluids. rupahealth.combiorxiv.org This reaction cleaves the disulfide bond of cystine to produce S-sulfocysteine. rupahealth.combiorxiv.org Consequently, elevated levels of S-sulfocysteine, along with sulfite and thiosulfate (B1220275), in urine and plasma are key diagnostic markers for MoCD and SOD. rupahealth.commayocliniclabs.com The accumulation of S-sulfocysteine is a significant factor in the pathophysiology of these diseases, particularly contributing to neurodegeneration due to its structural similarity to the excitotoxic neurotransmitter glutamate (B1630785). nih.govjci.org
Microbial Enzymatic Pathways for S-Sulfocysteine Synthesis and Conversion
Various microorganisms possess specific enzymatic machinery to synthesize and metabolize S-sulfocysteine, where it often serves as an intermediate in cysteine biosynthesis.
In bacteria like Escherichia coli and Salmonella typhimurium, S-sulfocysteine is synthesized from thiosulfate and O-acetylserine (OAS). oup.comgoogle.com This reaction is catalyzed by the enzyme O-acetylserine sulfhydrylase B, also known as S-sulfocysteine synthase, which is encoded by the cysM gene. oup.comgoogle.comnih.gov This pathway provides an alternative route to cysteine, bypassing the direct reduction of sulfate to sulfide (B99878). researchgate.net Studies on phototrophic bacteria, including species of Chromatiaceae and Rhodospirillaceae, have also identified S-sulfocysteine synthase activity, indicating this pathway is present across diverse bacterial phyla. nih.govcapes.gov.br
Once formed, or if taken up from the environment via a specific transporter (YdjN in E. coli), S-sulfocysteine is converted to cysteine. oup.comoup.comnih.gov This reductive cleavage yields cysteine and sulfite. researchgate.netoup.com The reaction is efficiently catalyzed by thioredoxin and glutaredoxin systems, which are ubiquitous reductases. oup.comoup.com In E. coli, glutaredoxins Grx1 and NrdH have been shown to effectively reduce S-sulfocysteine to cysteine in a glutathione-dependent manner. oup.comresearchgate.net The sulfite generated from this reduction can then be further reduced to sulfide by sulfite reductase and incorporated into another molecule of OAS to produce a second molecule of cysteine, making the pathway highly efficient. researchgate.net
| Enzyme/System | Organism(s) | Function | Reference |
|---|---|---|---|
| S-sulfocysteine synthase (O-acetylserine sulfhydrylase B / CysM) | E. coli, S. typhimurium, Phototrophic bacteria | Synthesizes S-sulfocysteine from O-acetylserine and thiosulfate. | oup.comnih.govnih.gov |
| Thioredoxin/Glutaredoxin Systems (e.g., Grx1, NrdH) | E. coli, S. typhimurium | Catalyze the reduction of S-sulfocysteine to L-cysteine and sulfite. | oup.comresearchgate.netoup.com |
| YdjN Transporter | E. coli | Transports exogenous S-sulfocysteine into the cell. | oup.comoup.com |
| Sulfite Reductase (CysI) | E. coli | Reduces sulfite (from S-sulfocysteine cleavage) to sulfide for further cysteine synthesis. | researchgate.net |
Metabolic Intermediates and Derivatives in S-Sulfocysteine Biogenesis
The biosynthesis of S-sulfocysteine, which can be isolated as this compound, involves several key metabolic intermediates and enzymatic pathways. Its formation is prominent in various organisms, from bacteria to humans, often as a result of specific metabolic conditions or enzymatic activities. The primary routes of biogenesis involve either the direct enzymatic synthesis from precursors or the non-enzymatic reaction of accumulated metabolic byproducts.
In many microorganisms, the formation of S-sulfocysteine is a deliberate enzymatic process. In bacteria like Salmonella typhimurium and Mycobacterium tuberculosis, the synthesis is catalyzed by the enzyme S-sulfocysteine synthase. nih.govuniprot.org This enzyme is part of the cysteine synthase family and utilizes specific sulfur donors and amino acid acceptors to produce S-sulfocysteine. nih.gov In S. typhimurium, the enzyme, which is identical to cysteine synthase B, catalyzes the reaction between thiosulfate and O-acetylserine (OAS) . nih.govnih.govcapes.gov.br In contrast, the S-sulfocysteine synthase (CysK2) in M. tuberculosis utilizes thiosulfate and O-phospho-L-serine (OPS) as its primary substrates. uniprot.org This enzyme can also produce L-cysteine to a lesser extent by using sulfide as the sulfur donor. uniprot.org
Table 1: Enzymatic Synthesis of S-Sulfocysteine in Microorganisms
| Organism | Enzyme | Substrates | Products | Reference |
|---|---|---|---|---|
| Salmonella typhimurium | S-sulfocysteine synthase (Cysteine synthase B) | O-acetylserine + Thiosulfate | S-sulfocysteine + Acetate | nih.gov |
| Mycobacterium tuberculosis | S-sulfocysteine synthase (CysK2) | O-phospho-L-serine + Thiosulfate | S-sulfo-L-cysteine + Phosphate | uniprot.org |
In humans, the biogenesis of S-sulfocysteine is typically not a primary metabolic pathway but rather a consequence of disruptions in sulfur metabolism. rupahealth.com It is particularly significant in individuals with inherited metabolic disorders such as molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency (ISOD). rupahealth.commdpi.comfrontiersin.org In these conditions, the final step of the cysteine catabolism pathway, the oxidation of sulfite to sulfate by the mitochondrial enzyme sulfite oxidase , is impaired. frontiersin.orgnih.gov This leads to the accumulation of toxic levels of sulfite . frontiersin.orgnih.gov The excess sulfite then reacts non-enzymatically with cystine , the oxidized dimer of cysteine, to form S-sulfocysteine (SSC). rupahealth.comnih.gov This accumulation makes elevated levels of urinary S-sulfocysteine a key diagnostic marker for these disorders. rupahealth.commdpi.com
The central role of these intermediates is crucial for understanding the formation of S-sulfocysteine.
Key Metabolic Intermediates:
Sulfite (SO₃²⁻): A key intermediate in the catabolism of sulfur-containing amino acids. rupahealth.comnih.gov Its accumulation due to sulfite oxidase deficiency is a primary driver for S-sulfocysteine formation in humans. frontiersin.orgnih.gov
Cystine: The disulfide dimer of cysteine. It serves as the direct precursor that reacts with sulfite to yield S-sulfocysteine. rupahealth.comnih.gov
Thiosulfate (S₂O₃²⁻): Acts as the sulfur donor in the enzymatic synthesis of S-sulfocysteine in microorganisms. nih.govuniprot.org It is also found at elevated levels in patients with MoCD. rupahealth.commdpi.com
O-acetylserine (OAS) and O-phospho-L-serine (OPS): These are activated serine derivatives that serve as the amino acid backbone and acceptor substrate for the enzymatic addition of the sulfonate group from thiosulfate in bacteria. nih.govuniprot.org
Once formed, S-sulfocysteine can interact with other molecules. In Chinese hamster ovary (CHO) cells, for example, intracellular S-sulfocysteine can form a mixed disulfide with glutathione (B108866) (GSH) , the most abundant intracellular thiol. nih.gov This interaction leads to the formation of oxidized glutathione (GSSG) and mixed disulfides like L-cysteine glutathione (GS-Cys) and sulfo-glutathione (GS-SO3), which can then be reduced by enzymes like glutaredoxin to release cysteine and other sulfur species. nih.govresearchgate.net This highlights a pathway where S-sulfocysteine acts as a bioavailable source of cysteine. researchgate.net In metabolic disorders, other derivatives and related compounds like taurine (B1682933) and hypotaurine are also found to accumulate alongside S-sulfocysteine, indicating a broader disruption of sulfur amino acid metabolism. nih.gov
Table 2: Key Intermediates and Derivatives in S-Sulfocysteine Biogenesis
| Compound | Role | Pathway | Reference |
|---|---|---|---|
| Sulfite | Reactant | Non-enzymatic reaction with cystine in humans | rupahealth.comnih.gov |
| Cystine | Reactant | Non-enzymatic reaction with sulfite in humans | rupahealth.comnih.gov |
| Thiosulfate | Substrate (Sulfur Donor) | Enzymatic synthesis in microorganisms | nih.govuniprot.org |
| O-acetylserine | Substrate (Acceptor) | Enzymatic synthesis in S. typhimurium | nih.gov |
| O-phospho-L-serine | Substrate (Acceptor) | Enzymatic synthesis in M. tuberculosis | uniprot.org |
| Glutathione (GSH) | Reactant with SSC | Formation of mixed disulfides | nih.gov |
| Taurine | Associated Metabolite | Accumulates with SSC in MoCD | nih.gov |
| Hypotaurine | Associated Metabolite | Accumulates with SSC in MoCD | nih.gov |
Chromatographic Separations and Detection Strategies for S-Sulfocysteine
Chromatography is a cornerstone for the analysis of S-sulfocysteine, providing the necessary separation from complex biological components before detection. The choice of chromatographic technique is often dictated by the sample matrix, required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for S-sulfocysteine analysis, frequently employing a derivatization step to enhance detection by UV or fluorescence detectors. nih.govnih.gov Pre-column derivatization converts the amino acid into a product with strong chromophoric or fluorophoric properties, significantly improving the sensitivity and selectivity of the assay. researchgate.net
One common approach involves derivatization with O-phthaldialdehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, which reacts with the primary amine of S-sulfocysteine to form a highly fluorescent isoindole derivative. nih.govresearchgate.net This derivative can then be separated on a C18 reverse-phase column and detected by a UV detector, typically at 338 nm. nih.govnih.gov This method has been shown to be fast and sensitive for analyzing SSC in human urine and serum. nih.gov The chromatographic conditions can be optimized for a clear separation of SSC from all other primary amino acids, with a complete separation achieved in as little as six minutes using isocratic elution. nih.gov
Another derivatization agent used for HPLC analysis of SSC is dimethylaminoazobenzene sulphonyl chloride (Dabsyl-Cl). researchgate.net This process creates a colored derivative that can be detected by a UV detector at a wavelength of 436 nm following separation on a reverse-phase C18 column. researchgate.net While effective, some derivatization procedures can be complex and less suitable for high-throughput routine clinical applications. researchgate.net
Table 1: Comparison of HPLC Derivatization Methods for S-Sulfocysteine Analysis
| Parameter | OPA Derivatization | Dabsyl-Cl Derivatization |
|---|---|---|
| Derivatizing Agent | O-phthaldialdehyde (OPA) | Dimethylaminoazobenzene sulphonyl chloride (Dabsyl-Cl) |
| Column Type | C18 Reverse Phase nih.gov | C18 Reverse Phase researchgate.net |
| Detection Method | UV Detection nih.gov | UV Detection researchgate.net |
| Detection Wavelength | 338 nm nih.gov | 436 nm researchgate.net |
| Reported Analysis Time | ~6 minutes nih.gov | Not specified |
| Key Advantage | Fast, sensitive, and allows clear separation from other amino acids. nih.gov | Established method for amino acid analysis. |
Ion exchange chromatography (IEC) separates molecules based on their net charge through interactions with a charged stationary phase. rnlkwc.ac.inwikipedia.org This technique is well-suited for separating charged analytes like amino acids, including S-sulfocysteine, from complex biological fluids. wikipedia.org The stationary phase in IEC consists of an insoluble matrix with covalently attached charged functional groups. bio-rad.com Anionic exchangers have positive charges and retain negatively charged molecules, while cationic exchangers have negative charges and retain positively charged molecules. rnlkwc.ac.in
S-sulfocysteine, being an amino acid derivative, possesses charged groups, making it amenable to separation by IEC. wikipedia.org The separation is based on the reversible electrostatic interaction between the charged S-sulfocysteine molecule and the oppositely charged ion exchange resin. rnlkwc.ac.in Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the ionic interactions and releases the bound molecules. bio-rad.com
While IEC is a powerful tool, classical amino acid analyzers that often rely on this principle have shown limitations in the quantification of S-sulfocysteine. nih.govresearchgate.net Issues such as the early elution of SSC from the column and potential interferences from other co-eluting metabolites can compromise the accuracy and specificity of the analysis. nih.govresearchgate.net These challenges have spurred the development of more specific methods, such as those coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Coupled with Derivatization
Mass Spectrometry-Based Quantification of S-Sulfocysteine
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a primary tool for the definitive quantification of S-sulfocysteine. Its high sensitivity and specificity allow for precise measurements even in complex biological samples.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard method for the accurate quantification of small molecules, including S-sulfocysteine. nih.govuiowa.edunih.gov This technique involves adding a known amount of a stable, isotopically labeled version of S-sulfocysteine (the internal standard) to the sample. The labeled standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. uni-muenchen.de
The analysis is often performed in the negative-ion selected-reaction monitoring (SRM) mode, which provides excellent specificity. researchgate.netnih.gov In SRM, the first mass analyzer is set to select the precursor ion of S-sulfocysteine, which is then fragmented, and the second mass analyzer is set to detect a specific product ion. This process minimizes interference from other compounds in the matrix. The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used for quantification. mayocliniclabs.com This approach is rapid, with assay turnaround times as short as 7 minutes reported. researchgate.netnih.gov The method's high sensitivity and specificity make it suitable for analyzing very small volumes of urine. nih.gov
Developing a robust quantitative assay for S-sulfocysteine in biological samples like urine and serum requires rigorous validation to ensure its reliability for clinical and research use. researchgate.net Validation procedures assess several key performance characteristics, including linearity, accuracy, precision, recovery, and stability. researchgate.netresearchgate.net
For LC-MS/MS-based assays, linearity is established by creating calibration curves over a specific concentration range, with linear curves for S-sulfocysteine reported in the range of 12-480 µmol/L. researchgate.netnih.gov Precision is evaluated by measuring the variation within a single analytical run (intra-assay) and between different runs (inter-day). nih.gov Published methods demonstrate excellent precision, with intra- and inter-day assay variations often below 2.5% or 5%. researchgate.netresearchgate.netnih.gov Accuracy is determined by comparing measured values to known concentrations, while recovery assesses the efficiency of the extraction process from the biological matrix. nih.govresearchgate.net Mean recoveries for S-sulfocysteine added to urine have been reported in the range of 94.3% to over 98%. researchgate.netresearchgate.netnih.gov The stability of the analyte under various storage conditions is also assessed to ensure sample integrity. researchgate.net
Table 2: Validation Parameters for LC-MS/MS Assays of S-Sulfocysteine in Urine
| Validation Parameter | Reported Finding | Source |
|---|---|---|
| Linearity Range | 12-480 µmol/L | researchgate.netnih.gov |
| Intra-assay Precision (%CV) | < 2.5% to < 5% | researchgate.netresearchgate.netnih.gov |
| Inter-day/Inter-assay Precision (%CV) | < 2.5% to < 5% | researchgate.netresearchgate.netnih.gov |
| Mean Recovery | 94.3% - 107.3% | researchgate.netnih.gov |
| Accuracy (Total Imprecision) | < 6% | researchgate.netresearchgate.net |
| Signal-to-Noise Ratio (at 3.2 µmol/mmol creatinine) | 337:1 | researchgate.netnih.gov |
Stable Isotope Dilution Electrospray Tandem Mass Spectrometry (LC-MS/MS)
Spectroscopic Investigations for Structural and Mechanistic Elucidation of S-Sulfocysteine
Spectroscopic techniques are indispensable for confirming the chemical structure of S-sulfocysteine and for investigating the mechanisms of its formation and reactions. jchps.com These methods provide detailed information at the molecular level.
UV-visible (UV-vis) spectrophotometry can be used to monitor enzymatic reactions involving S-sulfocysteine. For example, the formation and decay of reaction intermediates during the enzymatic synthesis or degradation of S-sulfocysteine can be followed by recording absorption spectra over time. nih.gov This provides insights into the reaction kinetics and mechanism.
Mass spectrometry is crucial not only for quantification but also for structural confirmation. jchps.com Following purification by methods like thin-layer chromatography (TLC), electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio (m/z) of the compound. The measured mass can then be compared to the calculated mass of S-sulfocysteine (201.2 Da) to confirm its identity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. jchps.comnih.gov While less common for routine quantification, NMR provides unambiguous information about the molecular structure by detecting the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). vanderbilt.edu This allows for the precise mapping of the connectivity of atoms within the S-sulfocysteine molecule, confirming its unique structure which is similar to glutamate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive analytical tool for real-time monitoring of chemical reactions. mdpi.comchemrxiv.org Its ability to provide detailed structural information and quantify the components of a mixture without the need for separation makes it ideal for studying the synthesis and conversion of S-sulfocysteine. magritek.comrptu.de By tracking changes in the NMR signals of reactants, intermediates, and products over time, chemists can gain deep insights into reaction kinetics and mechanisms. magritek.com
The progress of chemical reactions can be followed online by flowing the reaction mixture through a benchtop NMR spectrometer installed directly in a laboratory fume hood. magritek.comnih.gov This setup allows for the real-time quantification of reactants and products, providing a clear picture of the reaction's progress. magritek.com Both ¹H and ¹³C NMR are utilized for this purpose. For instance, the formation of S-sulfocysteine from the sulfation of cysteine's thiol group in concentrated sulfuric acid has been confirmed by comparing the ¹H and ¹³C NMR spectra of the reaction mixture to that of a native S-sulfocysteine standard. researchgate.net
The primary NMR data for S-sulfocysteine provides the basis for its identification in reaction monitoring.
Table 1: ¹H and ¹³C NMR Spectral Data for S-Sulfocysteine Data obtained in Water at 600 MHz, pH 7.00. nih.gov
| Atom | Nucleus | Chemical Shift (ppm) |
| Cα | ¹³C | 54.5 |
| Cβ | ¹³C | 38.0 |
| C=O | ¹³C | 171.5 |
| Hα | ¹H | 4.18 |
| Hβ | ¹H | 3.50, 3.67 |
Applications in Investigating S-Sulfocysteine Biotransformations
Understanding how S-sulfocysteine is metabolized in biological systems is critical for elucidating its physiological roles. Advanced analytical techniques are central to investigating these biotransformation pathways in various organisms, from bacteria to mammalian cells.
In bacteria such as Escherichia coli, S-sulfocysteine can be used as a sulfur source. oup.com Studies have shown it is taken up by a specific transporter and then reduced to cysteine in a reaction dependent on glutathione and catalyzed by glutaredoxins. oup.com
In mammalian cells, such as Chinese hamster ovary (CHO) cells used in biopharmaceutical production, S-sulfocysteine is known to be taken up and metabolized. nih.gov Multi-omics studies combining metabolomics and proteomics have revealed that it is involved in an intracellular reaction with glutathione, the most abundant intracellular thiol. nih.gov This interaction leads to the formation of mixed disulfides which are then reduced, releasing cysteine and sulfur species. nih.gov The increased availability of cysteine subsequently impacts other metabolic pathways, including the synthesis of glutathione and taurine. nih.gov Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are essential for this type of metabolomic profiling, allowing for the identification and quantification of numerous metabolites simultaneously. nih.gov
In humans, S-sulfocysteine is a key biomarker for certain rare inborn errors of metabolism, such as molybdenum cofactor deficiency and isolated sulfite oxidase deficiency. rupahealth.comuiowa.edu In these conditions, the final step of sulfur-containing amino acid catabolism is blocked, leading to an accumulation of sulfite. rupahealth.comresearchgate.net This excess sulfite reacts with cystine to form S-sulfocysteine. rupahealth.com The quantification of S-sulfocysteine in urine and serum is therefore crucial for diagnosis and monitoring. uiowa.edunih.gov High-performance liquid chromatography (HPLC) based methods, often involving pre-column derivatization with reagents like O-phthaldialdehyde (OPA) followed by UV or fluorescence detection, provide a sensitive and reliable means for its quantification in these biological fluids. nih.govresearchgate.net
Table 2: Summary of S-Sulfocysteine Biotransformation Findings
| Biological System | Transformation Pathway | Key Findings | Primary Analytical Techniques Used |
| Escherichia coli | Assimilation as sulfur source | Transported into the cell and reduced to cysteine by glutaredoxins. oup.com | Genetic analysis, Growth assays oup.com |
| CHO Cells | Intracellular metabolism | Reacts with glutathione to form mixed disulfides, which are reduced to release cysteine, impacting glutathione and taurine synthesis. nih.gov | LC-MS-based metabolomics, Enzymatic assays nih.gov |
| Humans (Metabolic Disorders) | Formation due to enzyme deficiency | Accumulation of sulfite leads to its reaction with cystine, forming S-sulfocysteine, a key disease biomarker. rupahealth.comresearchgate.net | HPLC with UV/fluorescence detection, Tandem Mass Spectrometry uiowa.edunih.govresearchgate.net |
Cellular and Molecular Mechanisms of Action for S Sulfocysteine
Membrane Transport and Intracellular Accumulation of S-Sulfocysteine
The entry of S-sulfocysteine into the cell is a critical first step, mediated by specific transport systems on the cell membrane.
Identification and Characterization of S-Sulfocysteine Transporters (e.g., Amino Acid Antiporters)
The transport of S-sulfocysteine across the cell membrane is facilitated by specific amino acid transporters, which vary between different organisms. In Chinese Hamster Ovary (CHO) cells, the uptake of SSC is largely mediated by the cystine/glutamate (B1630785) antiporter, known as system xc⁻. nih.govfrontiersin.orgnih.gov This is attributed to the structural similarity of SSC to the transporter's natural substrates, L-cystine and L-glutamate. nih.gov Studies have confirmed that SSC can be taken up into the cell via a glutamate-like transport system. researchgate.net
In the bacterium Escherichia coli, a more specific transporter has been identified. Research has characterized the cystine transporter YdjN as a functional transporter for S-sulfocysteine. oup.comnih.govoup.com The discovery of YdjN's role represents the first identification of a specific S-sulfocysteine transporter in any organism. nih.gov The transport activity of YdjN is dependent on the transcriptional regulator CysB, which is a primary regulator of genes involved in sulfur assimilation and cysteine metabolism. oup.comnih.gov This indicates that the uptake of SSC in E. coli is integrated into the cell's broader sulfur management network.
Pharmacological Modulation of S-Sulfocysteine Cellular Uptake
The cellular uptake of S-sulfocysteine can be experimentally altered using pharmacological agents that target its transporters. In CHO cells, where uptake is dependent on the system xc⁻ antiporter, both inhibition and activation of this transporter have been shown to modulate SSC accumulation. nih.gov
Inhibition of system xc⁻ with the pharmacological agent sulfasalazine (B1682708) leads to a significant reduction in SSC uptake. nih.govresearchgate.net This is observed as a corresponding increase in the concentration of extracellular SSC. nih.gov Conversely, treatment with compounds known to induce or activate the xc⁻ transporter, such as sulforaphane (B1684495) and sulforaphane-N-acetylcysteine, results in enhanced SSC uptake and a decrease in its extracellular concentration. nih.govresearchgate.net These findings strongly support the role of the system xc⁻ antiporter in facilitating the transport of SSC into CHO cells. nih.gov
Table 1: Pharmacological Modulation of S-Sulfocysteine (SSC) Uptake in CHO Cells via System xc⁻ This interactive table summarizes the effects of different pharmacological agents on the cellular uptake of SSC.
| Modulator | Mechanism of Action | Effect on System xc⁻ | Observed Outcome on SSC Concentration | Reference(s) |
|---|---|---|---|---|
| Sulfasalazine | Competitive Inhibition | Inhibits transport activity | Reduced cellular uptake; increased extracellular SSC | researchgate.net, nih.gov |
| Sulforaphane | Transporter Overexpression | Enhances transport activity | Increased cellular uptake; decreased extracellular SSC | researchgate.net, nih.gov |
| Sulforaphane-N-acetylcysteine | Transporter Overexpression | Enhances transport activity | Increased cellular uptake; decreased extracellular SSC | researchgate.net, nih.gov |
Intracellular Metabolic Fate and Interconversion of S-Sulfocysteine
Once inside the cell, S-sulfocysteine undergoes a series of metabolic transformations to release cysteine and other biologically active molecules.
Enzymatic Pathways Leading to Cysteine and Other Downstream Metabolites
The primary metabolic fate of intracellular S-sulfocysteine is its conversion to L-cysteine. In E. coli, this conversion is catalyzed by general reductases such as glutaredoxins (Grx1) and NrdH, a process that requires glutathione (B108866). oup.comoup.com Overexpression of these reductases has been shown to accelerate the reduction of SSC and improve L-cysteine production. nih.gov The sulfite (B76179) released during this conversion can be utilized by sulfite reductase to produce an additional molecule of L-cysteine, making the pathway highly efficient. nih.gov
In other organisms, different enzymatic pathways have been noted. Reports in bacteria and fungi describe the metabolization of SSC to cysteine and sulfite, while studies using rat liver extracts have shown the formation of pyruvate, ammonia (B1221849), and thiosulfate (B1220275). researchgate.net In some bacteria like Salmonella typhimurium, the enzyme S-sulfocysteine synthase, which is identical to cysteine synthase B, can form S-sulfocysteine from thiosulfate and O-acetylserine. nih.gov The increased availability of cysteine resulting from SSC metabolism can be channeled into the synthesis of other crucial compounds, such as glutathione and taurine (B1682933). nih.govtu-darmstadt.deresearchgate.net
Disulfide Exchange Reactions Involving S-Sulfocysteine and Thiols (e.g., Glutathione)
A key event in the intracellular metabolism of S-sulfocysteine is its chemical interaction with low-molecular-weight thiols through disulfide exchange reactions. researchgate.net The most significant of these reactions involves glutathione (GSH), the most abundant intracellular thiol. nih.govresearchgate.net This non-enzymatic, pH-dependent reaction involves the thiol group of GSH attacking the disulfide bond of SSC. researchgate.net
Formation and Reduction of Mixed Disulfides Mediated by S-Sulfocysteine
The disulfide exchange reaction between S-sulfocysteine and glutathione results in the formation of mixed disulfides. nih.gov Specifically, this interaction yields L-cysteine glutathione (GS-Cys) and S-sulfo-glutathione (GS-SO₃). nih.govresearchgate.net
Table 2: Key Molecules in the Intracellular Metabolism of S-Sulfocysteine (SSC) This interactive table outlines the roles of key molecules involved in the conversion of SSC to cysteine.
| Molecule | Type | Role in the Pathway | Reference(s) |
|---|---|---|---|
| S-Sulfocysteine (SSC) | Substrate | The initial molecule transported into the cell. | researchgate.net |
| Glutathione (GSH) | Thiol Cofactor | Reacts with SSC in a disulfide exchange reaction. | oup.com, nih.gov |
| L-cysteine glutathione (GS-Cys) | Mixed Disulfide | Intermediate formed from the reaction of SSC and GSH. | nih.gov, researchgate.net |
| S-sulfo-glutathione (GS-SO₃) | Mixed Disulfide | Intermediate formed from the reaction of SSC and GSH. | nih.gov, researchgate.net |
| Glutaredoxin (Grx) | Enzyme (Reductase) | Catalyzes the reduction of mixed disulfides to release cysteine. | tu-darmstadt.de, researchgate.net, nih.gov |
| L-cysteine | Final Product | The primary product, available for cellular processes. | nih.gov, researchgate.net |
| Sulfite | Byproduct | Released during the reduction of the mixed disulfides. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (S)-4-carboxyphenylglycine |
| 17-AAG |
| L-alanosine |
| L-cysteine |
| L-cysteine glutathione |
| L-glutamate |
| L-homocystine |
| L-proline |
| L-selenaproline |
| L-selenocystine |
| L-serine |
| L-tyrosine |
| N-acetyl-L-serine |
| N-acetylcysteine |
| S-sulfo-L-cysteine |
| S-sulfocysteine |
| S-sulfocysteine hydrate (B1144303) |
| S-sulfoglutathione |
| Ammonia |
| Arginine |
| Aspartate |
| Buthionine sulfoximine |
| Cysteine |
| Cystine |
| D-cystine |
| Djenkolate |
| Erastin |
| Geldanamycin |
| Glutamate |
| Glutathione |
| Glutathione disulfide |
| Glycine |
| HEPES |
| Hydrogen sulfide (B99878) |
| Hydroxyethyldisulfide |
| Methanethiol |
| O-acetylserine |
| O-phosphoserine |
| Pyridoxal phosphate |
| Pyruvate |
| S-methylcysteine |
| S-sulfocysteinylglycine |
| Selenocystine |
| Serine |
| Sodium S-sulfocysteine hydrate |
| Sulfate (B86663) |
| Sulfasalazine |
| Sulfite |
| Sulforaphane |
| Sulforaphane-N-acetylcysteine |
| Taurine |
| Thiosulfate |
| Thiosulfonate |
| Uric acid |
S-Sulfocysteine's Influence on Cellular Redox State and Homeostasis
S-Sulfocysteine (SSC) exerts a significant influence on the cellular redox environment, primarily by bolstering the cell's antioxidant capacity. Its mechanism of action involves direct participation in the thiol-disulfide exchange and the modulation of key enzymatic players in redox homeostasis. This ultimately contributes to a more reduced intracellular state, enhancing cellular resilience against oxidative stress.
Impact on Intracellular Glutathione and Related Thiol Pools
S-Sulfocysteine serves as a potent modulator of intracellular thiol pools, most notably by increasing the levels of glutathione (GSH), the most abundant non-protein thiol in mammalian cells. nih.govnih.gov Unlike its parent amino acid, L-cysteine, which is unstable and readily oxidizes, S-sulfocysteine possesses a protected thiol group, rendering it more stable in culture media. nih.gov
Upon cellular uptake, which is suggested to involve the xCT antiporter (cystine/glutamate antiporter), S-sulfocysteine participates in the cellular thiol network. nih.gov Mechanistic studies using multi-omics approaches have revealed that intracellular S-sulfocysteine chemically interacts with glutathione. nih.govresearchgate.net This interaction leads to the formation of mixed disulfides, such as L-cysteine glutathione (GS-Cys) and sulfo-glutathione (GS-SO3). nih.gov These mixed disulfides are subsequently reduced by the glutaredoxin system, a process that releases free L-cysteine. nih.govresearchgate.net
This released cysteine becomes available for various cellular processes, with a significant portion being directed towards the de novo synthesis of glutathione. nih.gov This replenishment of the cysteine pool is a critical step, as cysteine availability is the rate-limiting factor for glutathione synthesis. Research in Chinese Hamster Ovary (CHO) cells has consistently demonstrated that supplementation with S-sulfocysteine leads to an increase in the total intracellular glutathione pool. nih.govnih.govresearchgate.netwiley.com By effectively delivering a stable form of cysteine into the cell, S-sulfocysteine boosts the primary line of thiol-based antioxidant defense.
Table 1: Effect of S-Sulfocysteine on Cellular Thiol Metabolism
| Parameter | Observed Effect | Mechanism | References |
| Intracellular Cysteine | Increase | Release from SSC-glutathione mixed disulfides via glutaredoxin-mediated reduction. | nih.govresearchgate.net |
| Total Glutathione (GSH) Pool | Increase | Increased availability of cysteine, the rate-limiting substrate for GSH synthesis. | nih.govnih.govresearchgate.netwiley.com |
| Mixed Disulfides | Formation | Chemical reaction between SSC and GSH forms GS-Cys and GS-SO3. | nih.gov |
Modulation of Antioxidant Enzyme Expression and Activity
The anti-oxidative properties of S-sulfocysteine extend beyond simply increasing the glutathione pool; it also modulates the activity of key antioxidant enzymes. nih.gov This dual action provides a comprehensive enhancement of the cell's ability to neutralize reactive oxygen species (ROS).
A primary target of S-sulfocysteine's modulatory effects is the enzyme family of superoxide (B77818) dismutases (SODs). researchgate.net Studies have shown that the antioxidant potential of S-sulfocysteine is mediated, in part, by an increase in the levels of SOD enzymes. nih.govnih.gov Superoxide dismutases are critical metalloenzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). oatext.com By upregulating SOD, S-sulfocysteine helps to neutralize a key initial product of oxidative stress.
The coordinated enhancement of the glutathione system and SOD activity suggests that S-sulfocysteine may influence upstream regulatory pathways of the antioxidant response. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of antioxidant and detoxification genes, including those involved in glutathione synthesis (e.g., glutamate-cysteine ligase) and ROS neutralization. researchgate.netmdpi.comnih.gov Organosulfur compounds are known activators of the Nrf2 pathway. mdpi.comnih.gov It is plausible that the broad antioxidant effects observed with S-sulfocysteine treatment are, at least in part, mediated through the activation of the Nrf2-antioxidant response element (ARE) signaling cascade.
Table 2: S-Sulfocysteine's Influence on Key Antioxidant Enzymes
| Enzyme | Function | Observed Effect of S-Sulfocysteine | Potential Mechanism | References |
| Superoxide Dismutase (SOD) | Converts O₂⁻ to H₂O₂ and O₂. | Increased enzyme levels. | Part of the molecule's anti-oxidative mechanism of action. | nih.govnih.govresearchgate.net |
| Catalase | Converts H₂O₂ to H₂O and O₂. | Indirectly supported by handling increased H₂O₂ from SOD activity. | Enhanced substrate (H₂O₂) availability from SOD action. | oatext.comnih.gov |
| Glutathione Peroxidase (GPx) | Reduces H₂O₂ and lipid hydroperoxides using GSH. | Indirectly supported by increased GSH availability. | Increased availability of the essential co-substrate, glutathione. | oatext.comnih.gov |
S Sulfocysteine As a Biomarker and Pathogenic Factor in Inborn Errors of Metabolism
Elevated S-Sulfocysteine Levels in Molybdenum Cofactor Deficiency (MoCD)
Molybdenum Cofactor Deficiency (MoCD) is a devastating autosomal recessive neonatal disorder characterized by intractable seizures, feeding difficulties, severe developmental delay, and progressive neurodegeneration. nih.govrupahealth.comjci.org The incidence is estimated at 1 in 100,000 to 200,000 live births. rupahealth.com This condition arises from mutations in genes (MOCS1, MOCS2, or GPHN) responsible for the biosynthesis of the molybdenum cofactor (Moco). nih.govjci.org This cofactor is essential for the function of several enzymes, including sulfite (B76179) oxidase. jci.orgmdpi.com The loss of sulfite oxidase activity is considered the primary cause of the severe neurological damage seen in MoCD. researchgate.netnih.gov
The catabolism of sulfur-containing amino acids, cysteine and methionine, produces sulfite. rupahealth.com In healthy individuals, the mitochondrial enzyme sulfite oxidase, which requires the molybdenum cofactor to function, detoxifies sulfite by oxidizing it to sulfate (B86663). jci.orgwikipedia.org In MoCD, the defective Moco synthesis leads to non-functional sulfite oxidase. jci.org
This enzymatic block causes the accumulation of toxic levels of sulfite. researchgate.netbiorxiv.org The excess sulfite then reacts non-enzymatically with cystine (the oxidized dimer of cysteine) to form S-sulfocysteine. rupahealth.comresearchgate.net This reaction serves as an alternative pathway for sulfite clearance. medscape.com Consequently, patients with MoCD exhibit significantly elevated levels of S-sulfocysteine in their plasma, urine, and cerebrospinal fluid, while plasma cystine levels are often depleted. nih.gov
Key Biochemical Changes in MoCD nih.govnih.gov
| Metabolite | Change in MoCD | Reason for Change |
| Sulfite | Increased | Deficiency of sulfite oxidase activity prevents its oxidation to sulfate. |
| S-Sulfocysteine | Increased | Excess sulfite reacts with cystine. |
| Thiosulfate (B1220275) | Increased | An alternative product of sulfite metabolism. |
| Taurine (B1682933) | Increased | An alternative product of cysteine metabolism when the main pathway is blocked. nih.govresearchgate.net |
| Sulfate | Decreased | Lack of production from sulfite by sulfite oxidase. jci.org |
| Cystine/Cysteine | Decreased | Consumed in the formation of S-sulfocysteine and diversion to other pathways. nih.govbiorxiv.org |
| Uric Acid | Decreased | Deficiency of Moco-dependent xanthine (B1682287) oxidase. mayocliniclabs.comnih.gov |
| Xanthine/Hypoxanthine | Increased | Deficiency of Moco-dependent xanthine oxidase. mayocliniclabs.com |
The measurement of S-sulfocysteine is a cornerstone in the diagnosis of MoCD. nih.govnih.gov Elevated levels of SSC in urine and serum are considered a reliable and key biomarker for the disease. researchgate.netresearchgate.net Diagnostic screening often begins with a sulfite dipstick test on a fresh urine sample; a positive result prompts more specific and quantitative analyses. nih.gov
The biochemical profile in MoCD is distinct and includes:
Elevated urinary S-sulfocysteine : A primary diagnostic marker. mayocliniclabs.comimoa.info
Elevated urinary sulfite and thiosulfate : Direct consequences of the sulfite oxidase block. rupahealth.comimoa.info
Low serum and urine uric acid : Due to the associated deficiency of xanthine oxidase, another Moco-dependent enzyme. mayocliniclabs.com
Elevated urinary xanthine and hypoxanthine : Precursors to uric acid that accumulate. mayocliniclabs.com
This combination of markers helps differentiate MoCD from Isolated Sulfite Oxidase Deficiency (ISOD), where uric acid metabolism is normal. mayocliniclabs.comnih.gov Rapid and accurate quantification of SSC is crucial for early diagnosis, which is vital as treatment for MoCD type A with cyclic pyranopterin monophosphate (cPMP) is available and most effective when initiated before significant brain damage occurs. nih.govnih.govnulibry.com
Biochemical Pathophysiology of S-Sulfocysteine Accumulation in MoCD
S-Sulfocysteine in Isolated Sulfite Oxidase Deficiency (ISOD)
Isolated Sulfite Oxidase Deficiency (ISOD) is a rare autosomal recessive disorder caused by mutations in the SUOX gene, which codes for the sulfite oxidase enzyme itself. rupahealth.com The clinical presentation is very similar to MoCD, with patients typically developing severe neurological problems, including seizures and profound developmental delays, shortly after birth. neurology.orgnih.gov
In ISOD, the genetic defect directly impairs the sulfite oxidase enzyme, leading to the same biochemical consequences of sulfite accumulation as in MoCD. medscape.com Consequently, elevated levels of S-sulfocysteine, thiosulfate, and sulfite are the characteristic diagnostic markers. neurology.orgscielo.br All reported patients with ISOD have shown elevated urinary S-sulfocysteine. cambridge.orgresearchgate.net
The spectrum of ISOD ranges from a classic, severe early-onset form to milder, late-onset disease. mayocliniclabs.comnih.gov While the number of reported cases is small, making definitive correlations difficult, the degree of S-sulfocysteine elevation generally reflects the severity of the enzymatic block. nih.govresearchgate.net Patients with the classic, severe neonatal presentation tend to have very high levels of these biomarkers. scielo.br In contrast, individuals with milder, later-onset forms may show less extreme elevations. nih.gov Monitoring S-sulfocysteine levels is also used to assess the response to dietary therapies aimed at reducing the intake of sulfur-containing amino acids. scielo.br
Diagnostic Markers for ISOD mayocliniclabs.comscielo.brcambridge.org
| Test | Finding in ISOD |
| Urinary S-sulfocysteine | Elevated |
| Urinary Thiosulfate | Elevated |
| Plasma Homocysteine | Markedly reduced or undetectable |
| Plasma Cystine | Low |
| Urinary Uric Acid | Normal |
| Urinary Xanthine/Hypoxanthine | Normal |
The mechanism of S-sulfocysteine formation is a direct chemical consequence of sulfite accumulation in both ISOD and MoCD. rupahealth.com The process can be summarized as follows:
Enzyme Deficiency : A defect in either the sulfite oxidase enzyme (in ISOD) or its essential molybdenum cofactor (in MoCD) prevents the conversion of sulfite (SO₃²⁻) to sulfate (SO₄²⁻). jci.org
Sulfite Accumulation : This block leads to a buildup of highly reactive and toxic sulfite in the mitochondria and subsequently in the bloodstream. researchgate.netresearchgate.nettalkingaboutthescience.com
Reaction with Cystine : In the plasma, the excess sulfite acts as a reducing agent, cleaving the disulfide bond of cystine (the oxidized form of two cysteine molecules linked together). researchgate.net
SSC Formation : This reaction produces S-sulfocysteine and cysteine. rupahealth.comresearchgate.net This process is considered a primary scavenging mechanism for excess sulfite in the plasma. researchgate.net
This formation of S-sulfocysteine is therefore a detoxification pathway that, paradoxically, generates a neurotoxic compound. biorxiv.orgresearchgate.net
Correlation of S-Sulfocysteine Levels with ISOD Severity
S-Sulfocysteine-Mediated Neurotoxicity and Excitotoxic Mechanisms
The severe and progressive brain damage characteristic of MoCD and ISOD is largely attributed to the neurotoxic effects of S-sulfocysteine. nih.govjci.orgbiorxiv.org Early studies in rats showed that direct administration of SSC into the brain caused damage similar to that induced by glutamate (B1630785). nih.govkne-publishing.com
S-sulfocysteine is a structural analog of the excitatory neurotransmitter glutamate. nih.govrupahealth.com This structural similarity allows it to act as an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors crucial for synaptic plasticity and neuronal signaling. nih.govjci.orgnih.gov
The proposed sequence of events for SSC-mediated neurotoxicity is:
NMDA Receptor Activation : S-sulfocysteine binds to and activates NMDA receptors on neurons. nih.govjci.org It is a more potent agonist for NMDA receptors than for AMPA receptors. caymanchem.com
Calcium Influx : Activation of NMDA receptors leads to a massive influx of calcium (Ca²⁺) into the neurons. nih.govjci.org
Excitotoxicity : This uncontrolled calcium influx triggers a cascade of downstream pathological events, a process known as excitotoxicity. nih.gov
Calpain Activation : The high intracellular calcium levels activate calcium-dependent proteases, such as calpain. nih.govrupahealth.com
Protein Degradation and Synapse Loss : Activated calpain leads to the degradation of crucial neuronal proteins. One key target is gephyrin, a scaffolding protein that helps cluster inhibitory GABAergic receptors at the synapse. The loss of gephyrin exacerbates excitotoxicity by weakening inhibitory synaptic transmission. nih.govjci.org
Neuronal Cell Death : The combined effects of excessive neuronal excitation, calcium overload, and degradation of essential proteins lead to neuronal damage and ultimately, cell death, contributing to the progressive neurodegeneration seen in these disorders. nih.govresearchgate.net
Pharmacological blockade of the NMDA receptor has been shown to be protective against SSC-induced neurotoxicity in animal models, supporting this mechanistic pathway. nih.govnih.gov
Agonistic Activity at Excitatory Amino Acid Receptors, Including N-Methyl-D-Aspartate Receptors (NMDA-R)
S-Sulfocysteine acts as a potent agonist at excitatory amino acid receptors, with a notable selectivity for the N-Methyl-D-Aspartate receptor (NMDA-R) over the AMPA receptor. caymanchem.comcaymanchem.com Its structural resemblance to glutamate enables it to bind to and activate these receptors, mimicking the action of the endogenous neurotransmitter. rupahealth.comt3db.caresearchgate.net This agonistic activity has been demonstrated in various experimental models.
Electrophysiological studies have shown that SSC exhibits depolarizing properties similar to glutamate. t3db.ca In radioligand binding assays, S-sulfocysteine demonstrates a higher affinity for the NMDA receptor compared to the AMPA receptor. caymanchem.comcaymanchem.com This selective activation of NMDA receptors is a key factor in its neurotoxic effects. nih.govnih.gov
The interaction of S-sulfocysteine with NMDA receptors has been further characterized in studies using primary murine neurons. Research has shown that the neurotoxicity induced by SSC can be abolished by the application of a selective NMDA-R antagonist, MK801, but not by an AMPA-R antagonist, NBQX. nih.gov This provides strong evidence that the detrimental effects of SSC are primarily mediated through the activation of NMDA receptors.
Receptor Binding Affinity of S-Sulfocysteine
| Receptor | EC50 (µM) |
|---|---|
| NMDA Receptor | 8.2 caymanchem.comcaymanchem.com |
| AMPA Receptor | 59 caymanchem.comcaymanchem.com |
Intracellular Calcium Dysregulation and Downstream Signaling Cascades
The activation of NMDA receptors by S-sulfocysteine leads to a significant influx of calcium (Ca2+) into neuronal cells. nih.govrupahealth.comnih.gov NMDA receptors are glutamate-gated ion channels with high permeability to calcium. t3db.ca Excessive stimulation of these receptors by SSC disrupts the normal regulation of intracellular calcium levels, a condition known as calcium dysregulation. nih.gov
This surge in intracellular calcium triggers a cascade of downstream signaling events that contribute to neuronal damage and death. nih.govnih.gov The elevated calcium levels activate various enzymes and signaling pathways that are normally tightly controlled. One of the critical consequences of this calcium influx is the activation of the calcium-dependent protease, calpain. nih.govnih.gov
Studies have demonstrated that exposure of neurons to S-sulfocysteine leads to a measurable increase in intracellular calcium levels. nih.gov This effect can be blocked by pharmacological agents that inhibit NMDA receptors or by calcium scavengers, confirming the central role of NMDA receptor-mediated calcium influx in the pathogenic mechanism of SSC. nih.govnih.gov The dysregulation of calcium homeostasis is a pivotal event that links the initial receptor activation to the subsequent steps in the neurodegenerative process. nih.gov
Calpain Activation and Synaptic Protein Degradation in S-Sulfocysteine-Induced Neurodegeneration
The excessive intracellular calcium resulting from S-sulfocysteine-mediated NMDA receptor activation leads to the activation of the protease calpain. nih.govnih.govjci.org Calpains are a family of calcium-dependent proteases that, when overactivated, can lead to the degradation of essential cellular proteins, contributing to cell death. nih.gov
Research has shown that treatment of neurons with S-sulfocysteine activates calpain. nih.govnih.gov A key substrate for calpain in the context of SSC-induced neurotoxicity is the postsynaptic scaffolding protein gephyrin. nih.govcaymanchem.com Gephyrin is crucial for the function of inhibitory synapses, particularly those that use the neurotransmitter GABA. nih.gov
The calpain-dependent degradation of gephyrin leads to a loss of GABAergic synapses. nih.govnih.gov This reduction in inhibitory synaptic input further exacerbates the excitotoxicity caused by S-sulfocysteine, creating a vicious cycle of neuronal damage. nih.govnih.gov The degradation of other synaptic proteins, such as spectrin, has also been observed following SSC treatment. researchgate.net
Pharmacological inhibition of calpain has been shown to protect against S-sulfocysteine-induced neurotoxicity in primary murine neurons. nih.govnih.gov This highlights the critical role of calpain activation and subsequent synaptic protein degradation in the neurodegenerative processes driven by S-sulfocysteine. nih.gov
Effects of S-Sulfocysteine on Neuronal Proteins
| Treatment | Protein Affected | Outcome |
|---|---|---|
| S-Sulfocysteine (100 µM) | Gephyrin | Calpain-dependent degradation nih.govcaymanchem.com |
| S-Sulfocysteine (100 µM) | Spectrin | Cleavage researchgate.net |
| S-Sulfocysteine (100 µM) | PSD95 | No significant degradation researchgate.net |
Applications of S Sulfocysteine Hydrate in Biopharmaceutical Cell Culture and Bioreactor Processes
Optimization of Cell Culture Media Formulations with S-Sulfocysteine Hydrate (B1144303)
The chemical properties of Sodium S-sulfocysteine hydrate make it a superior alternative to conventional amino acids like L-cysteine in specific bioprocessing applications.
In industrial fed-batch cultivation of mammalian cells, such as Chinese Hamster Ovary (CHO) cells, providing nutrients through concentrated feeds is essential to support cell growth and maximize protein production. nih.govresearchgate.net L-cysteine is a critical amino acid for these processes, but its instability at neutral pH and the low solubility of its oxidized form, cystine, pose significant challenges. nih.govnih.gov This often necessitates the use of a separate, alkaline feed for L-cysteine and L-tyrosine to maintain their solubility and stability. researchgate.netsigmaaldrich.com
This compound (SSC) was developed as a stable and highly soluble derivative of cysteine to overcome these limitations. tu-darmstadt.de It can be incorporated into highly concentrated, neutral pH feed solutions, eliminating the need for a separate alkaline feed. sigmaaldrich.com This simplifies the fed-batch process by allowing for a single-feed strategy. nih.gov The stability of SSC in these formulations prevents the degradation of essential feed components, which can be induced by the reactivity of cysteine. tu-darmstadt.de Studies have demonstrated that SSC is bioavailable and effectively utilized by CHO cells, supporting good cellular performance in terms of viable cell density and protein titer. nih.govnih.gov
The use of a single, neutral pH feed containing this compound offers several advantages that enhance process stability and efficiency. sigmaaldrich.com By consolidating feeds, the complexity of the manufacturing process is reduced, leading to more convenient preparation and a lower risk of contamination. sigmaaldrich.com
A significant benefit is the prevention of "caustic shocks" within the bioreactor. sigmaaldrich.com The addition of high-pH alkaline feeds can cause localized pH spikes that are detrimental to cell health and can affect protein quality. A single, neutral pH feed provides a more stable culture environment. Furthermore, feeds containing SSC have demonstrated higher stability at room temperature, which simplifies storage and handling. sigmaaldrich.com The replacement of L-cysteine with SSC has also been associated with lower final ammonia (B1221849) concentrations in the culture, which is beneficial as high ammonia levels can be toxic to cells. tu-darmstadt.de
S-Sulfocysteine Hydrate as a Stable Cysteine Substitute in High-Concentration Feeds
Impact of S-Sulfocysteine Hydrate on Recombinant Protein Quality Attributes
Controlling the critical quality attributes (CQAs) of therapeutic proteins is paramount. This compound has proven to be a valuable tool for modulating post-translational modifications, thereby reducing product heterogeneity. tandfonline.comnih.govengconfintl.org
Disulfide bonds are crucial for the proper structure and function of many therapeutic proteins, including antibodies. nih.govuwaterloo.ca However, the formation of non-native disulfide linkages or related modifications can lead to product heterogeneity. nih.gov One such modification is the trisulfide bond, a post-translational modification formed by the insertion of a sulfur atom into a disulfide linkage. tandfonline.comnih.gov Trisulfides have been detected in various recombinant proteins and are considered a CQA that needs to be monitored and controlled. nih.gov They are most frequently found in the inter-chain linkages of antibodies, particularly between the light and heavy chains. tandfonline.comnih.gov
The formation of trisulfides has been linked to the level of hydrogen sulfide (B99878) (H₂S) produced by cells during the catabolism of cysteine. nih.gov By using this compound as the cysteine source, the metabolic pathways leading to high H₂S levels can be altered, thereby influencing disulfide bond formation.
Supplementing cell culture feed with this compound is a highly effective strategy for reducing the levels of trisulfide bonds in recombinant proteins. tandfonline.comnih.govnih.gov Multiple studies have shown that replacing cysteine with SSC in fed-batch processes significantly decreases the percentage of trisulfide linkages in manufactured mAbs. tandfonline.comnih.govengconfintl.org This effect has been observed across different CHO cell lines and manufacturing processes, demonstrating the robustness of this approach. tandfonline.comnih.gov For instance, in studies on various IgG1 molecules, the use of SSC-containing feeds drastically reduced trisulfide bond levels to values often below 5%, compared to control processes where levels could be as high as 46%. engconfintl.org This reduction in trisulfide content leads to a more homogeneous and consistent final product. tandfonline.comnih.gov
Beyond reducing trisulfides, SSC supplementation has also been shown to decrease the percentage of antibody fragments, another critical quality attribute that can impact product safety and efficacy. tandfonline.comnih.govengconfintl.org The use of SSC-containing feeds was correlated with a lower occurrence of low molecular weight (LMW) fragments. nih.gov
| Monoclonal Antibody | Process Condition | Relative Trisulfide Content (%) | Reference |
|---|---|---|---|
| mAb1 | Control (Cysteine) | ~11% | engconfintl.org |
| mAb1 | SSC Supplementation | <5% | engconfintl.org |
| mAb3 | Control (Cysteine) | 10.7% | nih.gov |
| mAb3 | SSC Supplementation | 4.5% | nih.gov |
| Generic IgG1 | Control (Cysteine) | Up to 46% | engconfintl.org |
| Generic IgG1 | SSC Supplementation | <5% | engconfintl.org |
Modulation of Disulfide Bond Formation in Therapeutic Proteins
Enhancing Cell Culture Productivity and Cellular Physiology Through S-Sulfocysteine Supplementation
Beyond its benefits for media stability and protein quality, this compound can also positively impact cell culture performance and productivity. Research has shown that supplementing feeds with SSC can significantly increase the specific productivity (Qp) of CHO cells. tandfonline.comnih.govengconfintl.org This increase in Qp has been observed robustly across three different cell lines producing various monoclonal antibodies. tandfonline.comnih.govengconfintl.org
The mechanism behind this enhanced productivity is linked to the anti-oxidative properties of the molecule. nih.govresearchgate.net SSC supplementation has been shown to induce an antioxidant response in cells, characterized by an increase in the levels of superoxide (B77818) dismutase and a larger total intracellular glutathione (B108866) pool. nih.govresearchgate.netnih.gov This enhanced antioxidant capacity likely helps cells better cope with the oxidative stress inherent in high-density cultures, leading to prolonged viability and increased protein synthesis. nih.govnih.gov Bioreactor experiments have confirmed that SSC-containing processes can yield a comparable maximum viable cell density, prolonged culture viability, and an increased final antibody titer when compared to traditional two-feed systems. nih.govresearchgate.net
| Parameter | Process Condition | Observation | Reference |
|---|---|---|---|
| Specific Productivity (Qp) | SSC Supplementation | Significantly increased in three different cell lines | tandfonline.comengconfintl.org |
| Cell Viability | SSC Supplementation | Prolonged viability compared to two-feed system | nih.govresearchgate.net |
| Antibody Titer | SSC Supplementation | Increased titer compared to two-feed system | nih.govresearchgate.net |
| Intracellular Glutathione | SSC Supplementation | Increased total intracellular pool | nih.govresearchgate.net |
| Superoxide Dismutase | SSC Supplementation | Increased enzyme levels | nih.govresearchgate.net |
S-Sulfocysteine Hydrate's Role in Supporting Cell Growth and Viability
S-Sulfocysteine (SSC), a stable derivative of L-cysteine, plays a significant role in modern biopharmaceutical production, particularly in enhancing the performance of Chinese Hamster Ovary (CHO) cell cultures. nih.govfrontiersin.org CHO cells are the most common host for producing recombinant therapeutic proteins. tu-darmstadt.de One of the key challenges in large-scale cell culture is maintaining cell viability and achieving high cell densities, which are crucial for maximizing product yield. S-Sulfocysteine has been shown to address this challenge by supporting robust cell growth and extending the viability of cultures. researchgate.netnih.gov
In fed-batch processes, a common mode of operation for large-scale bioreactors, nutrients are periodically fed to the culture to replenish consumed components and maintain optimal growth conditions. researchgate.netnih.gov L-cysteine, an essential amino acid for cell growth and protein synthesis, is notoriously unstable in neutral pH feed solutions, readily oxidizing to the less soluble L-cystine. nih.govfrontiersin.org This instability can lead to precipitation and an inconsistent supply of cysteine to the cells. S-Sulfocysteine, with its protected thiol group, offers a more stable alternative, ensuring a consistent and bioavailable source of cysteine throughout the culture duration. nih.gov
The mechanism behind this enhanced performance is linked to the anti-oxidative properties of S-Sulfocysteine. researchgate.netnih.gov Cellular metabolism, especially at high cell densities, generates reactive oxygen species (ROS) that can cause oxidative stress and lead to apoptosis (programmed cell death). S-Sulfocysteine helps to mitigate this by increasing the intracellular pool of glutathione, a major antioxidant. researchgate.netnih.govgoogle.com This improved antioxidant capacity helps protect the cells from damage, thereby extending their viability and productive lifespan. researchgate.netnih.gov
Interactive Table: Impact of S-Sulfocysteine on CHO Cell Growth and Viability in a Fed-Batch Bioreactor
| Culture Condition | Maximum Viable Cell Density (x10^6 cells/mL) | Culture Duration (days) | Integral Viable Cell Density (IVCD) (x10^9 cell-days/L) |
| Control (Cysteine) | ~20 | 14 | ~150 |
| S-Sulfocysteine (SSC) | ~18 | >14 | ~150 |
This table presents illustrative data based on findings from cited research. nih.govtandfonline.com Actual values can vary depending on the specific cell line, process parameters, and media composition.
Link to Increased Specific Productivity of Recombinant Proteins
Multiple studies have consistently shown that the inclusion of S-Sulfocysteine in cell culture feeds leads to a notable increase in the specific productivity of monoclonal antibodies (mAbs) and other recombinant proteins. researchgate.netnih.govnih.govtandfonline.com This increase in Qp has been observed across different CHO cell lines and various fed-batch processes, highlighting the robust nature of this effect. nih.govtandfonline.com For instance, in some bioreactor experiments, the specific productivity was nearly doubled in conditions where S-Sulfocysteine was used compared to control conditions with standard cysteine feeding. tandfonline.com
The underlying mechanism for this boost in productivity is believed to be linked to the anti-oxidative effects of S-Sulfocysteine. researchgate.netnih.gov By reducing intracellular oxidative stress through an increase in the levels of superoxide dismutase and the total intracellular glutathione pool, S-Sulfocysteine creates a more favorable intracellular environment for protein synthesis and secretion. researchgate.netnih.govresearchgate.net This reduction in cellular stress allows the cells to allocate more energy and resources towards producing the target recombinant protein rather than on cellular maintenance and repair.
The increased specific productivity, combined with the extended cell viability, results in a significantly higher final product titer. researchgate.netnih.govnih.gov This makes S-Sulfocysteine a valuable component in modern cell culture media formulations for the high-yield production of therapeutic proteins.
Interactive Table: Effect of S-Sulfocysteine on Specific Productivity of a Monoclonal Antibody
| Culture Condition | Specific Productivity (pg/cell/day) on Day 18 | Final Titer (g/L) on Day 21 |
| Control (Cysteine) | ~25 | 1.9 |
| S-Sulfocysteine (SSC) | ~45 | 3.4 |
This table presents illustrative data based on findings from cited research. tandfonline.com Actual values can vary depending on the specific cell line, process parameters, and media composition.
Preclinical Research Models Utilizing S Sulfocysteine for Disease Modeling and Mechanistic Elucidation
In Vitro Cellular Models for S-Sulfocysteine Investigations
Cellular models provide a controlled environment to dissect the specific molecular interactions and pathways affected by S-Sulfocysteine.
Studies in Chinese Hamster Ovary (CHO) Cell Lines
Chinese Hamster Ovary (CHO) cells have been instrumental in elucidating the cellular uptake and metabolic consequences of S-Sulfocysteine exposure. researchgate.netnih.govnih.govfrontiersin.org Due to its structural similarity to cystine and glutamate (B1630785), research has focused on the cystine/glutamate antiporter (xCT or xc-) as the primary transporter for SSC into CHO cells. researchgate.netnih.govnih.govfrontiersin.org
Experiments have demonstrated that inhibiting this transporter with sulfasalazine (B1682708) leads to a significant increase in extracellular SSC levels, suggesting reduced uptake. researchgate.netnih.gov Conversely, activating the transporter with sulforaphane (B1684495) or sulforaphane-N-acetylcysteine resulted in decreased extracellular SSC, confirming the role of the xc- antiporter in its transport. researchgate.netnih.gov
Once inside the cell, multi-omics studies have revealed that SSC undergoes a glutaredoxin-mediated reduction, which releases cysteine and sulfur species. nih.govfrontiersin.org This increase in available cysteine influences downstream metabolic pathways, including the synthesis of glutathione (B108866) and taurine (B1682933), as the cell attempts to maintain cysteine homeostasis. nih.govfrontiersin.org These studies in CHO cells are not only critical for understanding the cellular processing of SSC but also have implications for the biopharmaceutical industry, where CHO cells are widely used for producing therapeutic proteins and SSC has been explored as a more stable cysteine source in cell culture media. researchgate.netnih.govnih.govfrontiersin.orgtu-darmstadt.de
Interactive Table 1: S-Sulfocysteine Uptake Modulation in CHO Cells
| Compound | Effect on xc- Antiporter | Observed Impact on Extracellular SSC | Reference |
|---|---|---|---|
| Sulfasalazine (50 µM) | Inhibition | 65% Increase | researchgate.netnih.gov |
| Sulfasalazine (100 µM) | Inhibition | 177% Increase | researchgate.netnih.gov |
| Sulforaphane (15 µM) | Activation | 60% Reduction | researchgate.netnih.gov |
| Sulforaphane-N-acetylcysteine | Activation | 52% Reduction | researchgate.netnih.gov |
Exploration in Bacterial Model Systems (Escherichia coli, Salmonella enterica)
In bacterial systems such as Escherichia coli and Salmonella enterica, S-Sulfocysteine is involved in sulfur metabolism and L-cysteine biosynthesis. nih.gov E. coli possesses two main pathways for L-cysteine synthesis; one of these, the thiosulfate (B1220275) pathway, proceeds via an SSC intermediate. nih.gov The enzyme S-sulfocysteine synthase (CysM) synthesizes SSC from O-acetyl L-serine and thiosulfate. nih.gov
The subsequent conversion of SSC to L-cysteine and sulfite (B76179) is a critical step. nih.gov Research has shown that overexpression of reductases like thioredoxins and glutaredoxins can enhance this conversion, thereby increasing L-cysteine production. nih.gov In E. coli, the transporter YdjN has been identified as being responsible for the uptake of S-sulfocysteine, allowing the bacterium to use it as a sulfur source. researchgate.net Studies in Salmonella enterica have also pointed to the role of enzymes like CdsH in cysteine metabolism, which could have implications for bacterial growth and survival. researchgate.net
In Vivo Animal Models for S-Sulfocysteine-Induced Pathologies
Animal models are essential for studying the systemic and complex effects of S-Sulfocysteine that cannot be replicated in vitro, particularly in the context of neurodegeneration.
Zebrafish Models of Sulfite Oxidase Deficiency Phenotypes
Zebrafish larvae have emerged as a powerful in vivo model to study the neurotoxic effects of S-Sulfocysteine, which are central to the pathology of sulfite oxidase deficiency. nih.govnih.govfrontiersin.orgimoa.inforesearchgate.net This genetic disorder leads to the accumulation of sulfite and subsequently S-Sulfocysteine. nih.govnih.govfrontiersin.orgimoa.inforesearchgate.net
Studies have shown that exposing zebrafish larvae to SSC induces a range of behavioral and physiological changes that mimic the human disease phenotype. nih.govnih.govfrontiersin.orgimoa.inforesearchgate.net These include increased swimming activity and the manifestation of seizure-like movements. nih.govnih.govimoa.inforesearchgate.net Importantly, these seizure-like behaviors were found to be reversible upon the removal of SSC and could be mitigated by the administration of a glutamatergic receptor antagonist. nih.govnih.govfrontiersin.orgimoa.inforesearchgate.net This provides strong evidence that SSC exerts its neurotoxic effects through the overstimulation of these receptors. nih.govnih.govfrontiersin.orgimoa.inforesearchgate.net
Rodent Models (e.g., Tungstate-Induced MoCD Mouse Models) for Neurodegeneration Studies
To investigate the mechanisms of neurodegeneration in molybdenum cofactor deficiency (MoCD), a condition where sulfite oxidase is inactive, researchers have utilized rodent models. nih.govjci.orgimoa.infonih.govmdpi.com A common approach is the pharmacological induction of MoCD in mice by adding tungstate, a molybdenum antagonist, to their drinking water. imoa.infonih.govmdpi.com This method effectively reduces sulfite oxidase activity, leading to the accumulation of S-Sulfocysteine and the development of a phenotype that mirrors the human disease, including weight loss and motor weakness. nih.govmdpi.com
These models have been crucial in demonstrating that S-Sulfocysteine acts as an N-methyl-D-aspartate (NMDA) receptor agonist. nih.govjci.orgimoa.infonih.gov This agonistic activity leads to excessive calcium influx into neurons, triggering downstream neurotoxic pathways. nih.govjci.orgnih.gov
Assessment of Behavioral and Neuropathological Endpoints in Animal Models
In both zebrafish and rodent models, a key focus has been the assessment of behavioral and neuropathological outcomes following S-Sulfocysteine exposure or accumulation. In zebrafish, researchers have quantified locomotion and seizure-like convulsions, linking these behaviors directly to SSC exposure levels. nih.govresearchgate.net Furthermore, vital dye staining in these models has revealed increased cell death in the central nervous system, which can lead to cerebral edema, a known feature in MoCD patients. nih.gov
Interactive Table 2: Neuropathological Cascade in S-Sulfocysteine-Induced Models
| Event | Mechanism | Consequence | Model System | Reference |
|---|---|---|---|---|
| SSC Accumulation | Acts as NMDA receptor agonist | Increased neuronal excitability | Murine Neurons, MoCD Mouse Model | nih.govjci.orgnih.gov |
| Calcium Influx | Excessive NMDA receptor activation | Triggers downstream cell death pathways | Murine Neurons | nih.govjci.orgnih.gov |
| Calpain Activation | Increased intracellular calcium | Degradation of neuronal proteins | Murine Neurons | nih.govjci.orgnih.gov |
| Gephyrin Degradation | Calpain-dependent proteolysis | Loss of GABAergic synapses | Murine Neurons | nih.govjci.org |
| Neurodegeneration | Exacerbated excitotoxicity | Neuronal cell death, motor deficits | MoCD Mouse Model | nih.govjci.orgnih.gov |
Theoretical and Computational Studies on S Sulfocysteine Hydrate
Molecular Docking and Simulation of S-Sulfocysteine Receptor Interactions
Theoretical and computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the interactions between S-Sulfocysteine (SSC) and its biological targets at a molecular level. These methods provide insights into binding affinities, conformational changes, and the stability of the ligand-receptor complexes, which are crucial for understanding the compound's biological activity.
Electrophysiological studies have identified S-Sulfocysteine as a potent agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate-gated ion channels. t3db.ca This interaction is believed to be a key factor in the neurotoxic effects observed in conditions like Molybdenum cofactor deficiency (MoCD), where SSC accumulates. nih.gov Molecular docking studies can model the binding of SSC to the NMDA receptor's ligand-binding domain. These simulations help in visualizing the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, electrostatic interactions). Such studies have shown that SSC, as a structural analog of glutamate (B1630785), can fit into the glutamate binding site, leading to receptor activation, calcium influx, and subsequent downstream signaling events that can result in neurotoxicity. t3db.canih.gov
Molecular dynamics simulations further enhance this understanding by providing a dynamic view of the SSC-receptor complex over time. These simulations can reveal the stability of the initial docked pose and any conformational changes in the receptor upon SSC binding. For instance, an MD simulation can track the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex. A stable complex would exhibit minimal deviations over the simulation period. Furthermore, these simulations can elucidate the role of water molecules in mediating the interaction between SSC and the receptor, a concept known as hydrated docking. readthedocs.io
The insights gained from these computational studies are instrumental in rational drug design. For example, by understanding the precise binding mode of SSC, it is possible to design antagonists that can block this interaction, potentially offering therapeutic avenues for conditions like MoCD. nih.gov The combination of molecular docking to predict binding poses and MD simulations to assess their stability and dynamics provides a powerful computational framework for investigating the molecular basis of S-Sulfocysteine's receptor-mediated effects. scispace.com
Computational Metabolomics and Pathway Analysis of S-Sulfocysteine Transformations
Computational metabolomics provides a powerful framework for investigating the metabolic fate of S-Sulfocysteine (SSC) within biological systems. nih.gov By employing techniques like high-resolution mass spectrometry coupled with advanced data analysis, researchers can obtain a global profile of small molecules, including SSC and its metabolites, in an unbiased manner. nih.gov This approach is particularly valuable for understanding the complex biochemical transformations that SSC undergoes following its uptake by cells.
A key application of computational metabolomics in the study of SSC is pathway analysis. This involves mapping the identified metabolites onto known metabolic pathways to understand the biological context of the observed changes. nih.govnih.gov For instance, in studies involving Chinese hamster ovary (CHO) cells, a multi-omics approach combining metabolomics and proteomics revealed significant insights into SSC metabolism. nih.govresearchgate.netnih.gov These studies showed that intracellular SSC can interact with glutathione (B108866) (GSH), a highly abundant intracellular thiol, to form mixed disulfides like L-cysteine glutathione (GS-Cys) and sulfo-glutathione (GS-SO3). frontiersin.org These mixed disulfides can then be reduced by enzymes such as glutaredoxin, leading to the release of L-cysteine and various sulfur species. researchgate.netfrontiersin.org
The increased availability of L-cysteine resulting from SSC metabolism has been shown to impact several downstream pathways. nih.gov Pathway analysis can highlight the enrichment of specific metabolic routes, such as glutathione and taurine (B1682933) synthesis, indicating that the cell directs the released cysteine towards these pathways to maintain cellular homeostasis and antioxidant capacity. nih.govresearchgate.net Furthermore, other L-cysteine catabolic pathways are also affected, underscoring the cell's efforts to manage cysteine levels. nih.gov
Computational tools and platforms like MetaboAnalyst are instrumental in performing these analyses. metaboanalyst.ca They facilitate statistical analysis to identify significant changes in metabolite levels and perform pathway enrichment analysis to pinpoint the most affected metabolic routes. metaboanalyst.ca By integrating data from untargeted metabolomics, these tools can predict significant pathways directly from mass spectral data, even without a priori identification of all metabolites. nih.gov This capability is crucial for generating a comprehensive understanding of how SSC is metabolized and how it perturbs the cellular metabolic network. nih.govnih.gov
The table below summarizes the key metabolic transformations of S-Sulfocysteine as identified through computational metabolomics and pathway analysis in CHO cells.
| Metabolic Process | Key Intermediates/Products | Affected Pathways | Reference |
| Intracellular uptake and reaction with Glutathione | S-Sulfocysteine/glutathione mixed disulfide, L-cysteine glutathione (GS-Cys), Sulfo-glutathione (GS-SO3) | Glutathione Metabolism | nih.govresearchgate.netfrontiersin.org |
| Reduction of mixed disulfides | L-cysteine, Sulfur species | Redox control | nih.govresearchgate.net |
| Downstream metabolism of released L-cysteine | Glutathione, Taurine, Sulfite (B76179), Sulfate (B86663), Thiosulfate (B1220275) | Glutathione synthesis, Taurine synthesis, Cysteine catabolism | nih.govresearchgate.netfrontiersin.org |
These computational approaches have been vital in building a mechanistic understanding of the biological activity of S-Sulfocysteine, moving beyond its role as a simple cysteine derivative to reveal its complex interplay with cellular metabolic and redox systems. nih.govnih.gov
Quantum Chemical Calculations on S-Sulfocysteine Chemical Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic chemical reactivity of S-Sulfocysteine. mdpi.com These computational methods allow for the determination of various electronic structure parameters and reactivity descriptors that govern how a molecule will behave in a chemical reaction. journaljsrr.com
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.net The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO reflects its capacity to accept electrons. The energy gap between these two orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity; a smaller energy gap generally signifies higher reactivity. researchgate.net
For S-Sulfocysteine, these calculations can help to understand its susceptibility to nucleophilic or electrophilic attack, which is fundamental to its metabolic transformations. For instance, the reaction of SSC with thiols like glutathione involves the breaking and forming of sulfur-sulfur bonds. frontiersin.org Quantum chemical calculations can model the transition states of these reactions, providing insights into the activation energies and reaction mechanisms at a subatomic level. nih.gov
Furthermore, these methods can be used to calculate other reactivity descriptors such as:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
These descriptors are derived from the HOMO and LUMO energies and provide a quantitative basis for the principles that govern chemical reactions, such as the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com
The table below illustrates some of the key quantum chemical parameters and their significance in describing the reactivity of a molecule like S-Sulfocysteine.
| Quantum Chemical Parameter | Significance for Chemical Reactivity | Reference |
| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the propensity to donate electrons (nucleophilicity). Higher energy suggests greater reactivity. | researchgate.net |
| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the propensity to accept electrons (electrophilicity). Lower energy suggests greater reactivity. | researchgate.net |
| ΔE (HOMO-LUMO Energy Gap) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. | researchgate.net |
| Ionization Potential (I) | Low ionization potential suggests high reactivity. | researchgate.net |
| Chemical Hardness (η) | High hardness indicates high stability and low reactivity. | mdpi.com |
By applying these computational techniques, researchers can build a detailed profile of S-Sulfocysteine's chemical reactivity. This information is invaluable for interpreting its biological activities, such as its interaction with cellular thiols and its metabolic breakdown into various sulfur-containing species. nih.govnih.gov The insights from quantum chemistry complement experimental findings and provide a deeper, mechanistically-grounded understanding of the compound's behavior. mdpi.comrsc.org
Q & A
Q. What are the recommended methods for synthesizing and characterizing sodium S-sulfocysteine hydrate in laboratory settings?
this compound can be synthesized via sulfitolysis of cystine or cysteine derivatives under controlled alkaline conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm the sulfur-sulfonate bond (C-SSO₃⁻) and high-performance liquid chromatography (HPLC) to assess purity (>98%). For structural validation, X-ray crystallography or Fourier-transform infrared spectroscopy (FTIR) can identify hydrate-specific vibrational modes (e.g., O-H stretching at ~3400 cm⁻¹) .
Q. How should this compound be stored to maintain stability during experiments?
Store the compound at -20°C in a desiccated environment to prevent deliquescence and oxidative degradation. Avoid exposure to light, moisture, and acidic conditions, as these can hydrolyze the sulfonate group or form disulfide byproducts. For short-term use (≤1 week), aliquots dissolved in deoxygenated water (pH 7–8) can be kept at 4°C .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Use isotope-labeled internal standards (e.g., deuterated cysteine derivatives) to correct for matrix effects. For non-biological samples, ion-pair chromatography with UV detection at 210 nm provides reliable quantification .
Advanced Research Questions
Q. How do variations in hydrate morphology affect the compound’s reactivity in enzymatic assays?
Hydrate morphology (e.g., crystalline vs. amorphous forms) influences solubility and ligand accessibility. Use scanning electron microscopy (SEM) to assess crystal structure and dynamic light scattering (DLS) to monitor aggregation. For enzymatic studies (e.g., glutamate receptor binding), pre-equilibrate solutions at 37°C for 1 hour to ensure hydrate dissolution and consistent ligand availability .
Q. What experimental strategies resolve contradictions in reported kinetic data for this compound’s effects on gas hydrate formation?
Conflicting data often arise from differences in hydrate saturation levels (patchy vs. homogeneous distributions) and anion-specific effects (e.g., iodide vs. bromide). Design experiments under isochoric conditions with controlled pressure-temperature (P-T) profiling to measure induction times and gas uptake. Pair with surface potential measurements to correlate anion type (e.g., NaI vs. NaBr) with hydrate nucleation rates .
Q. How can researchers model the thermodynamic behavior of this compound in multi-phase systems?
Use reservoir simulators (e.g., LARS) to replicate natural hydrate-bearing sediments under high-pressure conditions. Monitor phase equilibria via Raman spectroscopy to track hydrate dissociation. For computational modeling, apply the Chen-Guo model with adjusted parameters for sulfonate-water interactions to predict stability fields .
Q. What methodologies address the compound’s role in modulating oxidative stress pathways with conflicting in vitro/in vivo results?
Incorporate redox-sensitive fluorescent probes (e.g., H2DCFDA) to quantify reactive oxygen species (ROS) in cell cultures. For in vivo validation, use knockout models (e.g., glutathione peroxidase-deficient mice) to isolate the compound’s antioxidant effects. Statistical validation via multivariate analysis (ANOVA with Tukey post-hoc) is critical to resolve discrepancies .
Methodological Best Practices
- Data Validation : Replicate experiments across ≥3 independent batches to account for hydrate batch variability .
- Controlled Environments : Use high-pressure reactors (e.g., autoclaves with PTFE liners) for hydrate stability studies to avoid contamination .
- Ethical Reporting : Disclose hydrate saturation levels and anion concentrations in metadata to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
